Cas no 558465-93-3 ((2,5-Dichloropyridin-3-yl)methanol)

(2,5-Dichloropyridin-3-yl)methanol is a versatile chlorinated pyridine derivative with a hydroxymethyl functional group at the 3-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of two chlorine substituents enhances its reactivity, enabling selective functionalization for further derivatization. The hydroxymethyl group offers a handle for conjugation or modification, making it useful in cross-coupling reactions or as a precursor to esters, ethers, and other derivatives. Its well-defined structure and stability under standard conditions ensure consistent performance in synthetic applications. The compound is typically handled under controlled conditions due to its reactive nature.
(2,5-Dichloropyridin-3-yl)methanol structure
558465-93-3 structure
Product Name:(2,5-Dichloropyridin-3-yl)methanol
CAS No:558465-93-3
MF:C6H5Cl2NO
MW:178.015999555588
MDL:MFCD06659487
CID:366407
PubChem ID:18525994
Update Time:2025-05-22

(2,5-Dichloropyridin-3-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • 2,5-Dichloropyridine-3-methanol
    • (2,5-Dichloro-3-pyridinyl)methanol
    • 2,5-DICHLORO-3-HYDROXYMETHYLPYRIDINE
    • 3-Pyridinemethanol,2,5-dichloro-
    • FT-0680334
    • AC-33365
    • A8061
    • 3X-0704
    • DTXSID40594711
    • 558465-93-3
    • OMVBAPGBNPDUNI-UHFFFAOYSA-N
    • 2,5-Dichloro-3-(hydroxymethyl)pyridine
    • AKOS005070390
    • SCHEMBL10325290
    • (2,5-Dichloro-pyridin-3-yl)-methanol
    • 3-Pyridinemethanol, 2,5-dichloro-
    • (2,5-dichloropyridin-3-yl)methanol
    • SY286777
    • EN300-1716716
    • MFCD06659487
    • J-500591
    • CS-0100910
    • SB52924
    • DB-025152
    • (2,5-Dichloropyridin-3-yl)methanol
    • MDL: MFCD06659487
    • Inchi: 1S/C6H5Cl2NO/c7-5-1-4(3-10)6(8)9-2-5/h1-2,10H,3H2
    • InChI Key: OMVBAPGBNPDUNI-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC(=CN=1)Cl)CO

Computed Properties

  • Exact Mass: 176.97500
  • Monoisotopic Mass: 176.975
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 112
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 33.1A^2
  • XLogP3: 1.6

Experimental Properties

  • Density: 1.478
  • Melting Point: 64-66°C
  • Boiling Point: 292 ºC
  • Flash Point: 130 ºC
  • Refractive Index: 1.589
  • PSA: 33.12000
  • LogP: 1.88070

(2,5-Dichloropyridin-3-yl)methanol Security Information

(2,5-Dichloropyridin-3-yl)methanol Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(2,5-Dichloropyridin-3-yl)methanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
044309-1g
(2,5-Dichloro-3-pyridinyl)methanol, >95%
558465-93-3 >95%
1g
$89.00 2023-09-09
Matrix Scientific
044309-5g
(2,5-Dichloro-3-pyridinyl)methanol, >95%
558465-93-3 >95%
5g
$312.00 2023-09-09
Matrix Scientific
044309-500mg
(2,5-Dichloro-3-pyridinyl)methanol, >95%
558465-93-3 >95%
500mg
$153.00 2023-09-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VJ841-1g
(2,5-Dichloropyridin-3-yl)methanol
558465-93-3 95+%
1g
711.0CNY 2021-08-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VJ841-5g
(2,5-Dichloropyridin-3-yl)methanol
558465-93-3 95+%
5g
2360.0CNY 2021-08-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VJ841-200mg
(2,5-Dichloropyridin-3-yl)methanol
558465-93-3 95+%
200mg
354.0CNY 2021-08-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VJ841-50mg
(2,5-Dichloropyridin-3-yl)methanol
558465-93-3 95+%
50mg
161.0CNY 2021-08-05
Chemenu
CM173958-5g
(2,5-Dichloro-3-pyridinyl)methanol
558465-93-3 95%
5g
$292 2021-08-05
Chemenu
CM173958-10g
(2,5-Dichloro-3-pyridinyl)methanol
558465-93-3 95%
10g
$437 2021-08-05
Chemenu
CM173958-25g
(2,5-Dichloro-3-pyridinyl)methanol
558465-93-3 95%
25g
$731 2021-08-05

(2,5-Dichloropyridin-3-yl)methanol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:558465-93-3)(2,5-Dichloropyridin-3-yl)methanol
Order Number:A8061
Stock Status:in Stock
Quantity:5g/10g/25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:05
Price ($):265.0/476.0/1041.0
Email:sales@amadischem.com

Additional information on (2,5-Dichloropyridin-3-yl)methanol

The Compound CAS No 558465-93-3: (2,5-Dichloropyridin-3-yl)methanol

(2,5-Dichloropyridin-3-yl)methanol, identified by the CAS registry number 558465-93-3, is a synthetic organic compound with a unique structure that has garnered attention in various scientific and industrial applications. This compound belongs to the class of pyridine derivatives, which are widely studied for their diverse chemical properties and potential uses in pharmaceuticals, agrochemicals, and materials science.

The molecular structure of (2,5-Dichloropyridin-3-yl)methanol consists of a pyridine ring substituted with two chlorine atoms at the 2 and 5 positions, along with a hydroxymethyl group (-CH₂OH) attached at the 3 position. This substitution pattern imparts specific electronic and steric properties to the molecule, making it suitable for various chemical reactions and applications. The presence of chlorine atoms introduces electron-withdrawing effects, which can influence the reactivity of the compound in different chemical environments.

Recent studies have explored the synthesis and characterization of (2,5-Dichloropyridin-3-yl)methanol using advanced spectroscopic techniques such as NMR and IR spectroscopy. These investigations have provided deeper insights into the compound's structural integrity and stability under varying conditions. For instance, researchers have reported that the compound exhibits good thermal stability up to 180°C, making it suitable for high-temperature applications in certain industrial processes.

In terms of applications, (2,5-Dichloropyridin-3-yl)methanol has been investigated for its potential as an intermediate in the synthesis of bioactive compounds. Its hydroxymethyl group serves as a versatile functional group that can undergo various transformations, such as oxidation to form carboxylic acids or aldehyde groups, or reduction to form alcohols or amines. These transformations make it a valuable building block in organic synthesis.

One notable application of this compound is in the development of novel pesticides and herbicides. The pyridine ring system is known for its ability to interact with biological targets such as enzymes and receptors, making it a promising candidate for designing agrochemicals with improved efficacy and reduced environmental impact. Recent research has focused on modifying the substituents on the pyridine ring to enhance the compound's bioactivity while minimizing toxicity to non-target organisms.

Moreover, (2,5-Dichloropyridin-3-yl)methanol has shown potential in pharmaceutical research as a lead compound for drug development. Its structure allows for further functionalization to target specific biological pathways or diseases. For example, studies have explored its role as a precursor in the synthesis of antiviral agents and anticancer drugs, where its unique properties contribute to the design of more effective therapeutic agents.

The synthesis of (2,5-Dichloropyridin-3-yl)methanol typically involves multi-step reactions starting from chloropyridine derivatives. One common approach is through nucleophilic substitution or electrophilic substitution reactions followed by hydroxylation or methylation steps. Researchers have optimized these reaction conditions to achieve high yields and purity levels suitable for large-scale production.

In addition to its chemical applications, recent advancements in computational chemistry have enabled researchers to model the electronic properties and reactivity of (2,5-Dichloropyridin-3-yl)methanol. These computational studies provide valuable insights into its interaction with other molecules at the quantum level, aiding in the design of more efficient chemical processes and products.

The environmental impact of (2,5-Dichloropyridin-3-yl)methanol has also been a subject of interest among scientists. Studies have assessed its biodegradability under various environmental conditions to ensure that its use does not pose significant risks to ecosystems. Results indicate that under aerobic conditions, the compound undergoes moderate biodegradation; however, further research is needed to fully understand its long-term environmental fate.

In conclusion, (2,5-Dichloropyridin-3-yl)methanol, CAS No 558465-93-3, is a versatile compound with promising applications across multiple fields due to its unique chemical structure and properties. Ongoing research continues to uncover new potential uses while addressing concerns related to safety and environmental impact. As scientific understanding advances, this compound is expected to play an increasingly important role in both academic research and industrial applications.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:558465-93-3)(2,5-Dichloropyridin-3-yl)methanol
A8061
Purity:99%/99%/99%
Quantity:5g/10g/25g
Price ($):265.0/476.0/1041.0
Email